molecular formula C17H34ClNO4 B13854036 Decanoyl-10,10,10,d3-L-carnitine Chloride

Decanoyl-10,10,10,d3-L-carnitine Chloride

Cat. No.: B13854036
M. Wt: 354.9 g/mol
InChI Key: KETNUEKCBCWXCU-QNYOVWSSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decanoyl-10,10,10,d3-L-carnitine chloride is a deuterated derivative of L-carnitine, an amino acid-like compound naturally produced in the body. It is primarily used as an analytical standard for the quantification of carnitine and its derivatives in biological samples .

Chemical Reactions Analysis

Decanoyl-10,10,10,d3-L-carnitine chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

Decanoyl-10,10,10,d3-L-carnitine chloride is unique due to the presence of deuterium atoms, which provide a distinct advantage in spectroscopic studies. Similar compounds include:

These compounds share similar metabolic pathways but differ in their specific applications and molecular modifications.

Properties

Molecular Formula

C17H34ClNO4

Molecular Weight

354.9 g/mol

IUPAC Name

[(2R)-3-carboxy-2-(10,10,10-trideuteriodecanoyloxy)propyl]-trimethylazanium;chloride

InChI

InChI=1S/C17H33NO4.ClH/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4;/h15H,5-14H2,1-4H3;1H/t15-;/m1./s1/i1D3;

InChI Key

KETNUEKCBCWXCU-QNYOVWSSSA-N

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]

Canonical SMILES

CCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]

Origin of Product

United States

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